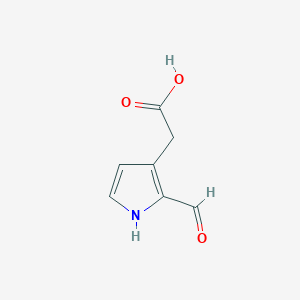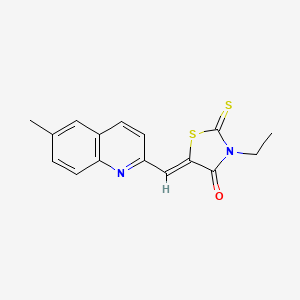![molecular formula C13H15N3O B15209996 3-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline CAS No. 603067-59-0](/img/structure/B15209996.png)
3-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl)-N,N-dimethylaniline is a heterocyclic compound that features a pyrrolo[3,2-d]isoxazole core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both pyrrole and isoxazole rings in its structure makes it a versatile scaffold for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl)-N,N-dimethylaniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an isoxazole precursor in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as toluene or ethanol, with the addition of reagents like oxalyl chloride or thiosemicarbazide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The scalability of the synthesis is crucial for its application in drug development and other industrial uses.
化学反应分析
Types of Reactions
3-(5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
3-(5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes .
作用机制
The mechanism of action of 3-(5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol.
Pyrrolopyrazine Derivatives: Compounds containing both pyrrole and pyrazine rings, like pyrrolo[1,2-a]pyrazines
Uniqueness
3-(5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl)-N,N-dimethylaniline is unique due to its specific combination of pyrrole and isoxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and other applications .
属性
CAS 编号 |
603067-59-0 |
|---|---|
分子式 |
C13H15N3O |
分子量 |
229.28 g/mol |
IUPAC 名称 |
3-(5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C13H15N3O/c1-16(2)10-5-3-4-9(8-10)12-11-6-7-14-13(11)17-15-12/h3-5,8,14H,6-7H2,1-2H3 |
InChI 键 |
XVKHDAVFQYDSMQ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=CC(=C1)C2=NOC3=C2CCN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


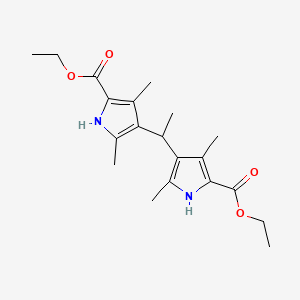
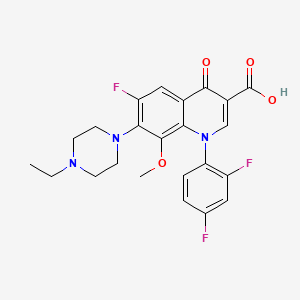
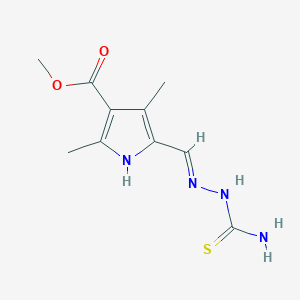
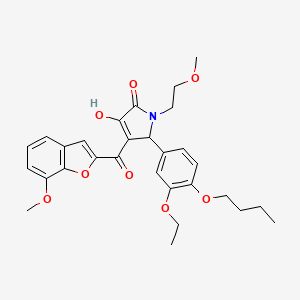
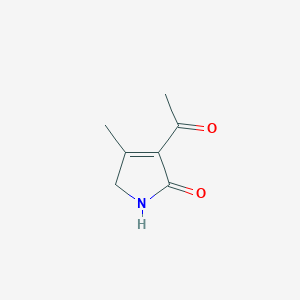
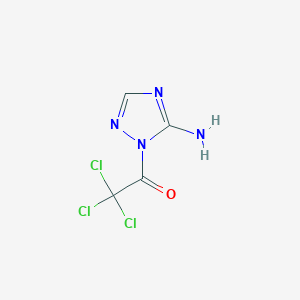
![3-(5-Bromo-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15209946.png)
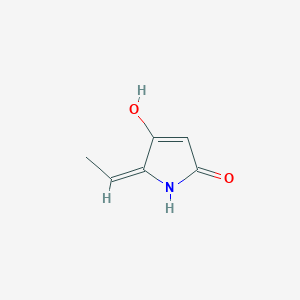
![(1R,2R)-2-[(2-Methylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B15209955.png)
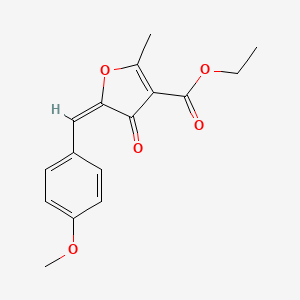
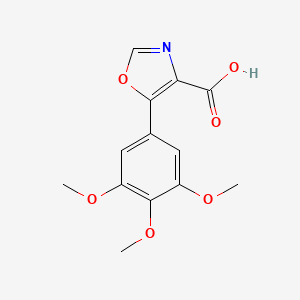
![3-(2,6-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15209991.png)
